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Compound of Interest

Compound Name: Aleuritic acid methyl ester

Cat. No.: B15188469

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for aleuritic acid methyl ester (methyl 9,10,16-trihydroxypalmitate). Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted and representative data based on the analysis of its chemical structure and
comparison with similar long-chain hydroxy esters. The information herein serves as a valuable
resource for the identification and characterization of aleuritic acid methyl ester in a research
and development setting.

Chemical Structure

Aleuritic acid methyl ester is the methyl ester of aleuritic acid, a trihydroxy fatty acid. Its
structure is characterized by a 16-carbon chain with hydroxyl groups at positions 9, 10, and 16,
and a methyl ester group at position 1.

Chemical Formula: C17H3405
Molecular Weight: 318.45 g/mol

Structure:

Spectroscopic Data Summary
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The following tables summarize the expected quantitative data from key spectroscopic

techniques for the characterization of aleuritic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Aleuritic Acid Methyl Ester (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
3.67 S 3H -COOCHs
3.64 t 2H H-16
3.40 - 3.55 m 2H H-9, H-10
2.30 t 2H H-2
1.50-1.65 m 4H H-3, H-15
1.20 - 1.45 br s 18H -(CHz2)o-

Table 2: Predicted 13C NMR Spectroscopic Data for Aleuritic Acid Methyl Ester (in CDCIs)

Chemical Shift (6, ppm)

Carbon Assignment

174.5 C-1 (C=0)

74.0 - 75.0 C-9, C-10

63.0 C-16

51.5 -COOCH:s

34.2 C-2

32.0 - 33.0 C-8, C-11, C-15

29.0 - 29.7 -(CH2)n-

25.0 - 26.0 C-3, C-7, C-12, C-13, C-14
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Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for Aleuritic Acid Methyl Ester

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydroxyl groups,

3600 - 3200 Strong, Broad
hydrogen-bonded)
2925, 2855 Strong C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)
1465 Medium C-H bend (CH2)
1375 Medium C-H bend (CHs)
C-O stretch (ester,
1245 Strong )
asymmetric)
1170 Strong C-O stretch (ester, symmetric)
1050 Medium C-O stretch (hydroxyl)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for Aleuritic Acid Methyl Ester (Electron

lonization - EI)
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miz Relative Intensity Assighment

318 Low [M]* (Molecular lon)

300 Medium [M - H20]*

287 Medium [M - OCHs]*

282 Low [M - 2H20]*

269 Low [M - H20 - OCHs]*

187 High [CH(OH)-(CH2)s5-CH20H + H]*
159 High [CH300C-(CHz)7-CH(OH)]*

McLafferty rearrangement

74 High
fragment: [CHsOC(OH)=CHz]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized
protocols and may require optimization based on the specific instrumentation and sample
characteristics.

NMR Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of purified aleuritic acid methyl
ester in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition:

o Tune and shim the spectrometer for the sample.
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o Acquire a one-dimensional *H NMR spectrum with the following typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Relaxation delay (d1): 1-2 seconds

Acquisition time: 3-4 seconds

Spectral width: 16 ppm

e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 3C NMR spectrum with the following typical
parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096

Relaxation delay (d1): 2 seconds

Acquisition time: 1-2 seconds

Spectral width: 240 ppm

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the peaks in the *H NMR spectrum and
reference both spectra to the TMS signal (0.00 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:
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e Sample Preparation (Thin Film):
o Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol).
o Deposit a drop of the solution onto a KBr or NaCl salt plate.
o Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

o Data Acquisition:

o

Record a background spectrum of the empty sample compartment.

[¢]

Place the salt plate with the sample film in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
Gas Chromatograph (GC-MS) or a direct insertion probe.

Procedure:
e Sample Introduction (GC-MS):
o Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

o Inject an aliquot of the solution into the GC. The sample is vaporized and separated on the
GC column before entering the mass spectrometer.

« lonization: In the EIl source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

¢ Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a target compound like aleuritic acid methyl ester.
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Spectroscopic Analysis Workflow

« To cite this document: BenchChem. [Spectroscopic Profile of Aleuritic Acid Methyl Ester: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188469#spectroscopic-data-nmr-ir-ms-for-aleuritic-
acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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